4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole
Description
Properties
Molecular Formula |
C7H12ClN3 |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)triazole |
InChI |
InChI=1S/C7H12ClN3/c1-6(2)4-11-5-7(3-8)9-10-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
UHYSMHDCKLOELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(N=N1)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole generally involves:
- Construction of the 1,2,3-triazole ring core,
- Introduction of the 1-(2-methylpropyl) substituent,
- Functionalization at the 4-position with a chloromethyl group.
The preparation methods reported in the literature and patents follow multi-step routes involving cyclization reactions, selective alkylation, and chlorination steps.
Stepwise Preparation Method
Based on the closest analogous compounds such as 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride and multisubstituted 1,2,3-triazoles, a plausible and industrially feasible preparation route is outlined below:
| Step | Reaction Description | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| 1. Synthesis of N-alkylated hydrazide intermediate | Reaction of ethyl glycolate with 2-methylpropyl hydrazine (or methyl hydrazine analog) to form 2-hydroxy-N-(2-methylpropyl)acetohydrazide | Ethyl glycolate, 2-methylpropyl hydrazine, solvent (e.g., ethanol) | Stirring at 20-30°C, dropwise addition, heat preservation | Moderate to high yield; mild conditions |
| 2. Cyclization to 1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl-methanol | Reaction of hydrazide intermediate with formamidine acetate or similar amidine source to form the triazole ring with hydroxymethyl at 4-position | Hydrazide intermediate, formamidine acetate, methanol/water | Heating at 70-80°C for 4 hours | High purity (≥99%), yield ~90% |
| 3. Chlorination of hydroxymethyl group to chloromethyl | Substitution of hydroxyl group by chlorine using thionyl chloride or phosphorus pentachloride | Triazol-4-yl-methanol, thionyl chloride | Heating under reflux | High yield, easy purification |
This synthetic sequence is adapted from the preparation of related chloromethyl-triazole derivatives, such as 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, which has been industrially optimized for safety, efficiency, and cost-effectiveness.
Detailed Example from Patent Literature
An example procedure for a closely related compound (3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride) is as follows:
Ammoniation : Ethyl glycolate reacts with methyl hydrazine in a solvent under stirring and heat preservation to yield 2-hydroxy-N-methylacetohydrazide.
Cyclization : The hydrazide is reacted with formamidine acetate in a methanol-water mixture at 70-80°C for 4 hours to form (1-methyl-1H-1,2,4-triazol-3-yl)methanol.
Chlorination : The hydroxymethyl intermediate is treated with thionyl chloride under heating to substitute the hydroxyl with chlorine, yielding the chloromethyl triazole hydrochloride salt.
This method achieves high purity (≥99.8%) and high yield (above 90%), with mild reaction conditions and easy product purification, suitable for industrial scale-up.
Alternative Synthetic Approaches
Recent advances in the synthesis of multisubstituted 1,2,3-triazoles provide alternative routes:
[3 + 2] Cycloaddition : Reaction of azides with β-carbonyl phosphonates under mild basic conditions (e.g., cesium carbonate in DMSO) allows regioselective formation of substituted 1,2,3-triazoles with diverse functional groups, including alkyl substituents at N1 and functional groups at C4 or C5.
Use of Phosphonate Enolates : This method offers high yields (87-92%) and regioselectivity, enabling the introduction of complex substituents such as 2-methylpropyl groups on the nitrogen and chloromethyl or related groups on the ring.
These methods, while more recent and less industrially established, offer promising alternatives for the synthesis of this compound with enhanced functional group tolerance and diversity.
Summary Table of Preparation Methods
Research and Development Considerations
Safety and Scalability : The hydrazide cyclization method avoids explosive intermediates (e.g., diazonium salts) and uses common reagents, making it suitable for scale-up.
Purification : High purity products are achieved by crystallization and simple work-up, reducing waste and cost.
Functional Group Compatibility : The cycloaddition approach allows for broader functionalization but requires careful control of reaction conditions.
Economic Efficiency : The described methods use readily available starting materials and straightforward procedures, supporting cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding triazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of triazole derivatives with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion to 4-methyl-1-(2-methylpropyl)-1H-1,2,3-triazole.
Scientific Research Applications
Reactivity and Synthesis
The reactivity of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is due to its functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, and the triazole ring can participate in cycloaddition reactions. The compound can react with nucleophiles like amines or alcohols to form new derivatives. It can also be a precursor in synthesizing more complex molecules through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis of this compound typically involves several key steps that allow for efficient synthesis with high yields.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry due to its biological activity, and can be developed as a lead compound for pharmaceuticals targeting infections or cancer. Compounds containing the 1,2,3-triazole moiety have been studied for their biological activities, exhibiting antibacterial, antifungal, antiviral, and anticancer properties. Triazoles can inhibit enzymes critical for microbial growth and have been explored as potential agents against various cancer cell lines because of their ability to interfere with cellular processes. The unique structure of this compound may enhance its bioactivity compared to other triazoles. Interaction studies involving this compound assess its binding affinity and interaction mechanisms with biological targets, often using molecular docking simulations and enzyme inhibition assays to determine how effectively the compound interacts with proteins or enzymes relevant to disease processes. These interactions are crucial for understanding its potential therapeutic effects.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-1H-1,2,3-triazole | Methyl group at position 4 | Simpler structure; less steric hindrance |
| 5-Chloro-1H-1,2,3-triazole | Chlorine at position 5 | Different reactivity profile due to chlorine's position |
| 4-(Bromomethyl)-1H-1,2,3-triazole | Bromomethyl group instead of chloromethyl | Potentially different biological activity |
| 4-(Methoxycarbonyl)-1H-1,2,3-triazole | Methoxycarbonyl group at position 4 | Increased solubility; potential for esterification reactions |
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole involves its interaction with biological targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The triazole ring may also interact with metal ions or other cofactors, modulating their activity and affecting biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Triazole derivatives are often tailored by modifying substituents to optimize biological activity, solubility, or stability. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of 1,2,3-Triazole Derivatives
Key Observations:
- Substituent Diversity : The chloromethyl group in the target compound is unique compared to ether-linked (S8000011), aryl (DX-04-06), or halogenated aromatic (QOCBAN) substituents in analogues.
- Reactivity : The chloromethyl group offers distinct advantages in synthetic modifications (e.g., nucleophilic substitution) compared to stable aryl or ether groups.
- Biological Activity : While S8000011 and DX-04-06 show high binding affinity or anti-tumor activity, the target compound’s biological profile remains unexplored in the literature reviewed.
Table 2: Comparative Functional Data
Insights:
- IMPDH Inhibition : S8000011’s high binding energy suggests triazoles with bulky aryl groups enhance enzyme interactions .
- Antimicrobial Activity : Methoxy and fluoro substituents in improve membrane penetration and target binding.
- Coordination Chemistry : QOCBAN’s benzyloxy groups stabilize copper complexes, highlighting material science applications .
Physicochemical Properties
While exact data for the target compound is unavailable, trends can be inferred:
Notes and Limitations
Data Gaps : Direct studies on this compound are absent in the reviewed literature; comparisons rely on structurally analogous compounds.
Synthesis : CuAAC is the presumed synthetic route, but reaction conditions (e.g., solvent, catalyst loading) require experimental validation.
Biological Potential: The compound’s chloromethyl group warrants exploration in drug conjugation (e.g., antibody-drug conjugates) or polymer chemistry.
This analysis underscores the importance of substituent engineering in 1,2,3-triazole derivatives for tailored applications.
Biological Activity
4-(Chloromethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole is an organic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by recent research findings and case studies.
- Molecular Formula : C₇H₁₂ClN₃
- Molecular Weight : 173.64 g/mol
- IUPAC Name : 4-(chloromethyl)-1-(2-methylpropyl)triazole
- Canonical SMILES : CC(C)CN1C=C(N=N1)CCl
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Chloromethylation : Reaction with chloromethylating agents under acidic conditions.
- Catalysts Used : Zinc chloride or aluminum chloride to enhance reaction efficiency.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antifungal applications. Its mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins or DNA, disrupting cellular processes.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | High potency compared to standard antibiotics. |
| Escherichia coli | 0.5 µg/mL | Effective against Gram-negative bacteria. |
| Bacillus subtilis | 0.75 µg/mL | Shows selective antibacterial properties. |
A study reported that derivatives of triazoles, including this compound, demonstrated remarkable selectivity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Properties
The antifungal activity of this compound has been investigated with promising results:
- Effective against common fungal pathogens such as Candida species.
- Mechanism involves disruption of ergosterol biosynthesis in fungal cell membranes.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacterial strains. The results indicated that the chloromethyl group significantly enhanced the antibacterial activity compared to other substituents .
Case Study 2: Structure-Activity Relationship (SAR)
Research on structure-activity relationships revealed that modifications in the triazole ring can optimize biological activity. For instance, compounds with additional functional groups showed improved potency against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-(2-Methylpropyl)-1H-1,2,3-triazole | Lacks chloromethyl group | Lower reactivity and biological activity. |
| 4-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazole | Contains a methyl group instead of chloromethyl | Different chemical properties and activity. |
| 4-(Bromomethyl)-1-(2-methylpropyl)-1H-1,2,3-triazole | Contains bromine which may alter reactivity | Potentially different antibacterial profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
